Nbbtu

Description

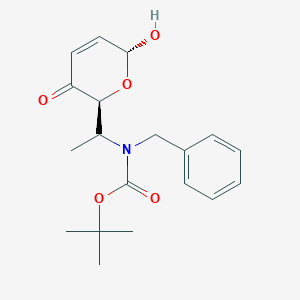

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

130472-70-7 |

|---|---|

Molecular Formula |

C19H25NO5 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-[1-[(2R,6S)-2-hydroxy-5-oxo-2H-pyran-6-yl]ethyl]carbamate |

InChI |

InChI=1S/C19H25NO5/c1-13(17-15(21)10-11-16(22)24-17)20(18(23)25-19(2,3)4)12-14-8-6-5-7-9-14/h5-11,13,16-17,22H,12H2,1-4H3/t13?,16-,17+/m1/s1 |

InChI Key |

BLTRPZNNRMSTTK-IIZJFRANSA-N |

SMILES |

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C |

Isomeric SMILES |

CC([C@H]1C(=O)C=C[C@@H](O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C |

Synonyms |

6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose 6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose, ((2alpha(S*),6beta)-(+-)) isomer NBBTU |

Origin of Product |

United States |

Foundational & Exploratory

TBTU Coupling Reagent: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic chemistry, particularly in peptide synthesis and the formation of amide bonds, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity. Among the arsenal of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has established itself as a highly efficient and widely used aminium-based coupling agent.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of TBTU, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

TBTU is lauded for its ability to facilitate rapid and clean coupling reactions, often completed within minutes.[4] It is particularly effective in challenging coupling scenarios, including those involving sterically hindered amino acids and in macrocyclization reactions.[1][4][5] Its application extends beyond peptide synthesis to the formation of esters and thioesters.[3][6][7]

Core Mechanism of Action

The efficacy of TBTU lies in its ability to activate a carboxylic acid, rendering it highly susceptible to nucleophilic attack by an amine. This activation process proceeds through the formation of a more reactive species, typically an active ester, which then readily reacts with the amine to form the desired amide bond.[4][8] The overall mechanism can be dissected into three key stages: deprotonation of the carboxylic acid, formation of the active intermediate, and aminolysis.

1. Deprotonation of the Carboxylic Acid: The reaction is initiated by a tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), which deprotonates the carboxylic acid to form a carboxylate anion.[9][10] This step is crucial as the carboxylate is the active nucleophile that attacks the TBTU molecule.

2. Formation of the Active Intermediate: The carboxylate anion attacks the electrophilic carbon atom of the TBTU reagent.[10] While initially thought to be a uronium salt, structural studies have revealed that TBTU exists as an aminium salt.[2][11] The attack by the carboxylate leads to the displacement of the 1-hydroxybenzotriazole (HOBt) moiety, which then forms an active O-acylisourea intermediate. This intermediate can then rearrange to form the highly reactive HOBt active ester and tetramethylurea as a byproduct.[10][12] The formation of this active ester is a key feature of TBTU's mechanism, contributing to its high coupling efficiency and suppression of racemization.[8]

3. Aminolysis: The final step involves the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the HOBt active ester.[10] This results in the formation of the desired amide bond and the release of HOBt.

The following diagram illustrates the signaling pathway of the TBTU-mediated coupling reaction.

Caption: TBTU-mediated amide bond formation mechanism.

The Critical Role of the Base

The choice and stoichiometry of the base can significantly impact the outcome of the coupling reaction, particularly concerning racemization.[10][13] Strong bases like DIPEA can increase the risk of epimerization, especially with sensitive amino acids.[10] The base promotes the formation of an oxazolone intermediate from the activated amino acid, which is prone to racemization. Weaker bases such as NMM or collidine are sometimes recommended to minimize this side reaction.[9]

Potential Side Reactions

While TBTU is a highly effective coupling reagent, it is not without potential side reactions.

-

Racemization: As mentioned, the choice of base and reaction conditions can lead to the loss of stereochemical integrity.[10] The addition of HOBt can help to suppress racemization.[14]

-

Guanidinylation: Excess TBTU can react with the free N-terminus of a peptide chain, leading to the formation of a guanidinium group.[2][11][15] This side reaction terminates the peptide elongation and can be mitigated by using a slight excess of the carboxylic acid or by avoiding an excess of TBTU.[11][16]

Quantitative Data Summary

The efficiency of TBTU has been documented in various studies. The following tables summarize key quantitative data from the literature.

Table 1: Racemization of N-Acetyl-l-phenylalanine with TBTU under various basic conditions. [10]

| Entry | Starting Amino Acid | Equivalents of Base (DIPEA) | Temperature (°C) | Time (h) | Yield (%) | Diastereoisomeric Ratio (L:D) |

| 1 | L | 2 | r.t. | 24 | 87 | 31:69 |

| 2 | L | 2 | r.t. | 3 | 82 | 34:66 |

| 3 | L | 1 | r.t. | 24 | 78 | 24:76 |

| 4 | L | 1 | r.t. | 3 | 71 | 29:71 |

| 5 | L | 1 | -10 | 3 | 49 | 65:35 |

| 6 | D | 2 | r.t. | 24 | 93 | 35:65 |

| 7 | D | 1 | r.t. | 24 | 93 | 24:76 |

| 8 | D | 1 | r.t. | 3 | 82 | 26:78 |

| 9 | D | 1 | -10 | 3 | 88 | 8:92 |

Data extracted from a study on the synthesis of an anti-inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose derivative.[10]

Table 2: Comparative Performance of Coupling Reagents in Aza-Peptide Synthesis. [17]

| Coupling Reagent | Leaving Group | kobs (min-1) | Acylation Yield (%) |

| HATU | HOAt | 0.017 ± 0.001 | 0.93 ± 0.01 |

| HCTU | 6-Cl-HOBt | 0.017 ± 0.002 | 0.52 ± 0.02 |

| TBTU | HOBt | 0.004 ± 0.001 | 0.69 ± 0.05 |

This data suggests that in the challenging context of aza-peptide synthesis, TBTU exhibits a slower reaction rate compared to HATU and HCTU.[17]

Experimental Protocols

Below are representative protocols for the use of TBTU in solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using TBTU

This protocol provides a general guideline for Fmoc-based SPPS.

Workflow Diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. TBTU: The Dual Engine Driving Efficient Condensation and Heterocycle Construction [en.highfine.com]

- 4. nbinno.com [nbinno.com]

- 5. TBTU - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents [organic-chemistry.org]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]

- 12. HBTU - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 16. people.uniurb.it [people.uniurb.it]

- 17. benchchem.com [benchchem.com]

TBTU in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. Among the vast array of available reagents, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has established itself as a cornerstone reagent in both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1][2] Its popularity stems from a reliable balance of high reactivity, rapid reaction kinetics, and effective suppression of racemization, making it a versatile tool for the synthesis of a wide range of peptide sequences.[3][4]

This technical guide provides an in-depth overview of the core principles and practical applications of TBTU in peptide synthesis. It covers its mechanism of action, presents comparative performance data, and offers detailed experimental protocols for its effective use.

Core Concepts: Mechanism of Action

TBTU is an aminium salt-based coupling reagent, though its name misleadingly suggests a uronium structure.[4] Its function is to activate the C-terminal carboxylic acid of an N-protected amino acid, converting it into a highly reactive species susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This activation is the fundamental step in forming the crucial amide (peptide) bond.

The process, typically performed in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), proceeds as follows:

-

Deprotonation: The base removes the proton from the carboxylic acid, forming a carboxylate anion.

-

Activation: The carboxylate anion attacks TBTU, leading to the formation of a highly reactive O-(Benzotriazol-1-yl) (OBt) active ester. This step releases a stable, water-soluble tetramethylurea byproduct.[5]

-

Coupling: The free N-terminal amine of the peptide chain attacks the carbonyl carbon of the OBt active ester, forming the new peptide bond and releasing 1-hydroxybenzotriazole (HOBt) as a leaving group.[5]

The in situ generation of the HOBt moiety is crucial, as it is known to significantly suppress racemization, a common side reaction that can compromise the biological activity of the final peptide.[4][6]

Data Presentation: Performance and Comparison

The efficacy of a coupling reagent is measured by yield, purity, reaction speed, and racemization suppression. TBTU is recognized as a highly efficient reagent, though its performance relative to other common reagents like HATU and HCTU can be sequence-dependent.[7]

Synthesis of "Difficult" Peptides

The synthesis of the Acyl Carrier Protein (ACP) fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a standard benchmark for evaluating coupling reagent performance due to its tendency to aggregate.[3][8] While direct quantitative comparisons are sparse in literature, available data indicates the relative efficacy of different aminium salts.

| Coupling Reagent | Leaving Group | Relative Performance in ACP (65-74) Synthesis |

| TBTU | HOBt | Effective, but may result in more impurities compared to HATU/HCTU.[7][9] |

| HBTU | HOBt | Performance is generally considered very similar to TBTU.[10] |

| HATU | HOAt | Generally produces the highest purity and yield, considered superior for difficult sequences.[7] |

| HCTU | 6-Cl-HOBt | Performance is highly comparable to HATU, often at a lower cost.[7] |

| TCTU | 6-Cl-HOBt | Reported to give a crude yield of 87% in one study.[3][8] |

Table 1: Qualitative and quantitative comparison of coupling reagents in the synthesis of the difficult ACP (65-74) fragment.

Performance in Aza-Peptide Synthesis

Aza-peptides, which contain a nitrogen atom in place of an α-carbon, present a significant synthetic challenge. A comparative study of coupling reagents in solid-phase aza-peptide synthesis provided clear quantitative data.[1]

| Coupling Reagent | Half-Life (t½) of Reaction (min) | Extrapolated Final Yield |

| TBTU | 150 | 0.6 |

| HATU | 40 | ~1.0 (complete) |

| HCTU | 40 | >0.5 (incomplete) |

| PyBOP | 150 | 0.6 |

| COMU | 17 | ~1.0 (complete) |

Table 2: Comparison of coupling reagent efficiency in a model aza-peptide bond formation. Data highlights the slower kinetics and incomplete reaction of TBTU in this specific challenging context.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the use of TBTU in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid (3–5 equivalents relative to resin loading)

-

TBTU (3–5 equivalents)

-

DIPEA (6–10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Peptide synthesis resin (e.g., Rink Amide, Wang) in a reaction vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes with agitation.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 eq.) and TBTU (e.g., 3.9 eq.) in DMF.

-

Add DIPEA (e.g., 8 eq.) to the activation mixture.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

-

-

Coupling:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 45-120 minutes at room temperature.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (beads remain colorless or yellow) indicates complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Cycle Repetition: Repeat steps 2 through 6 for each subsequent amino acid in the sequence.

Protocol 2: Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling two peptide fragments or an amino acid to a peptide in solution.

Materials:

-

N-terminally protected peptide/amino acid (with free C-terminus) (1 equivalent)

-

C-terminally protected peptide/amino acid (with free N-terminus) (1.0–1.1 equivalents)

-

TBTU (1.1 equivalents)

-

DIPEA or Triethylamine (Et₃N) (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or DMF

Methodology:

-

Reactant Preparation: Dissolve the N-protected component (carboxylic acid) in anhydrous DCM or DMF.

-

Reaction Setup: Add the C-protected component (amine) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Add DIPEA or Et₃N (2.2 eq.) to the mixture and stir for several minutes.

-

Coupling Reagent Addition: Add TBTU (1.1 eq.) to the cooled reaction mixture.

-

Reaction:

-

Stir the reaction at 0 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude peptide.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.[1]

Potential Side Reactions and Mitigation

While TBTU is highly effective, a key potential side reaction is guanidinylation . If TBTU is used in excess relative to the carboxylic acid, it can react with the free N-terminal amine of the peptide chain.[11] This forms a stable tetramethylguanidinium cap, which terminates peptide elongation.

Mitigation Strategy: To prevent this side reaction, it is crucial to use TBTU in equimolar or slightly deficient amounts relative to the N-protected amino acid being coupled.[11] Pre-activating the amino acid in a separate vessel for a short period before adding it to the resin also minimizes the time free TBTU is in contact with the resin-bound amine.

Conclusion

TBTU remains a vital and widely used coupling reagent in peptide synthesis, valued for its high efficiency, rapid kinetics, and cost-effectiveness.[12][13] It provides reliable performance for a broad range of applications, from routine SPPS to complex macrocyclizations.[4] While more reactive reagents like HATU may offer an advantage for particularly "difficult" sequences or specialized chemistries like aza-peptide synthesis, TBTU represents an optimal balance of reactivity and stability for the majority of synthetic challenges.[1][7] By following well-defined protocols and understanding its chemical mechanism, researchers, scientists, and drug development professionals can effectively leverage TBTU to achieve high-quality synthetic peptides for therapeutic and research applications.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. TBTU - Enamine [enamine.net]

- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 13. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

TBTU: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of the widely used coupling reagent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), tailored for researchers, scientists, and drug development professionals.

Introduction

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TBTU, is a highly efficient and widely utilized aminium-based coupling reagent in solid-phase and solution-phase peptide synthesis.[1][2] Its popularity stems from its ability to facilitate rapid amide bond formation with a low degree of racemization, particularly when used in conjunction with a tertiary base.[3][4] This technical guide provides a comprehensive overview of TBTU, encompassing its chemical and physical properties, a detailed mechanism of action, experimental protocols for its use, potential side reactions, and essential safety information.

Chemical Structure and Properties

TBTU is a salt consisting of a uronium cation and a tetrafluoroborate anion. The cation features a central carbon atom double-bonded to an oxygen and a nitrogen atom, with the oxygen being part of a benzotriazole moiety. This structure is key to its reactivity as a coupling reagent.

Table 1: Chemical Identifiers and Molecular Properties of TBTU

| Property | Value | Reference(s) |

| IUPAC Name | [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | [5] |

| CAS Number | 125700-67-6 | [6][7] |

| Molecular Formula | C₁₁H₁₆BF₄N₅O | [6][7] |

| Molecular Weight | 321.08 g/mol | [7][8][9][10] |

Table 2: Physical and Chemical Properties of TBTU

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [2][10] |

| Melting Point | 195-199 °C (decomposes) | [9] |

| Solubility | Soluble in DMF, acetonitrile. | [11] |

| Stability | Stable under recommended storage conditions. Moisture and light sensitive. | [1][12] |

| Storage | Store in a cool (2-8°C), dry, well-ventilated place under an inert atmosphere. | [1][12][13] |

Mechanism of Action in Peptide Coupling

The efficacy of TBTU as a coupling reagent lies in its ability to rapidly activate a carboxylic acid, making it susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves the following steps:

-

Deprotonation: A tertiary base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic carbon atom of TBTU. This leads to the displacement of the 1-hydroxybenzotriazole (HOBt) anion and the formation of a highly reactive O-acylisourea intermediate.

-

Active Ester Formation: The HOBt anion then attacks the O-acylisourea intermediate, forming the HOBt active ester of the amino acid and releasing tetramethylurea as a byproduct.[4]

-

Aminolysis: The free amine of the second amino acid or peptide attacks the carbonyl carbon of the HOBt active ester, leading to the formation of the desired peptide bond and the regeneration of HOBt.

This mechanism is favored due to the formation of the HOBt active ester, which is more reactive than the initial carboxylic acid and less prone to racemization.[4]

Experimental Protocols

The following provides a generalized, step-by-step protocol for a standard coupling reaction using TBTU in solid-phase peptide synthesis (SPPS). Molar equivalents are typically based on the initial resin loading.

Table 3: Standard TBTU Coupling Protocol for SPPS

| Step | Procedure | Molar Equivalents (relative to resin loading) |

| 1. Resin Swelling | Swell the resin in a suitable solvent (e.g., DMF) for 30-60 minutes. | - |

| 2. Fmoc Deprotection | Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat once. | - |

| 3. Washing | Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine. | - |

| 4. Amino Acid Activation | In a separate vessel, dissolve the Fmoc-protected amino acid in DMF. Add TBTU and a tertiary base (e.g., DIPEA). Allow to pre-activate for 2-5 minutes. | Fmoc-Amino Acid: 2.0 eqTBTU: 1.95 eqDIPEA: 4.0 eq |

| 5. Coupling | Add the pre-activated amino acid solution to the deprotected resin. Agitate for 30-60 minutes. | - |

| 6. Monitoring | Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. | - |

| 7. Washing | Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. | - |

Note: This is a general guideline, and optimization may be necessary depending on the specific amino acids being coupled and the peptide sequence. For sterically hindered amino acids, longer coupling times or double coupling may be required. The addition of HOBt (1 equivalent) can further suppress racemization.[9][14]

Potential Side Reactions and Limitations

While TBTU is a robust coupling reagent, researchers should be aware of potential side reactions:

-

Guanidinylation: In the presence of excess TBTU and a base, the free N-terminal amine of the peptide can be guanidinylated.[10] This terminates the peptide chain elongation. To avoid this, it is recommended to use a slight excess of the carboxylic acid component relative to TBTU.[15]

-

Racemization: Although TBTU generally results in low levels of racemization, the extent can be influenced by the base used.[4] Stronger bases can increase the risk of epimerization. The use of a weaker base or the addition of an racemization suppressant like HOBt is advisable, especially when coupling racemization-prone amino acids.[4][14]

Safety and Handling

TBTU is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: TBTU Hazard and Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Flammability | Flammable Solid, Category 1 (H228) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling TBTU.[6][8][12][16]

Spectroscopic Data

Access to spectroscopic data is crucial for the verification of starting material identity and purity.

-

¹H NMR: Proton NMR spectra of TBTU are available through various chemical suppliers and databases.[17][18][19]

-

IR: Infrared spectra of TBTU can also be found in chemical databases and are useful for confirming the presence of characteristic functional groups.[18]

Conclusion

TBTU remains a cornerstone coupling reagent in peptide synthesis due to its high efficiency, rapid reaction kinetics, and ability to minimize racemization. A thorough understanding of its chemical properties, mechanism of action, and potential side reactions is paramount for its successful application. By following established protocols and adhering to stringent safety measures, researchers can effectively leverage TBTU to synthesize complex peptides for a wide range of applications in research and drug development.

References

- 1. TBTU | 125700-67-6 | FT07096 | Biosynth [biosynth.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. TBTU: The Dual Engine Driving Efficient Condensation and Heterocycle Construction [en.highfine.com]

- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. lobachemie.com [lobachemie.com]

- 9. peptide.com [peptide.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. TBTU - Enamine [enamine.net]

- 12. peptide.com [peptide.com]

- 13. agscientific.com [agscientific.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. carlroth.com [carlroth.com]

- 17. TBTU(125700-67-6) 1H NMR spectrum [chemicalbook.com]

- 18. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | C11H16BF4N5O | CID 2733207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Solubility of TBTU in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a highly efficient and widely utilized coupling reagent in peptide synthesis and other amidation reactions. Its efficacy is intrinsically linked to its solubility in the solvents commonly employed in these synthetic processes. This technical guide provides an in-depth overview of the solubility of TBTU in various organic solvents, offering quantitative data, detailed experimental protocols for solubility determination, and visualizations of its role in key chemical transformations. Understanding the solubility characteristics of TBTU is paramount for optimizing reaction conditions, ensuring efficient activation of carboxylic acids, and ultimately achieving high yields and purity in the synthesis of peptides and other complex organic molecules.

Quantitative Solubility Data

The solubility of TBTU has been determined in several common organic solvents. The following tables summarize the available quantitative and qualitative solubility data to facilitate solvent selection for various applications.

Table 1: Quantitative Solubility of TBTU in Various Solvents

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 160.55 mg/mL[1][2] | Not Specified |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥106 mg/mL[3][4] | Not Specified |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 100 mg/mL[1][2] | Not Specified |

| Water | H₂O | 18.02 | 3 mg/mL[1][2] | 20 |

| Water | H₂O | 18.02 | ≥50.2 mg/mL[3][4] | Not Specified |

Table 2: Qualitative Solubility of TBTU

| Solvent | Observation |

| Dichloromethane (DCM) | TBTU is utilized in reactions involving DCM, suggesting at least moderate solubility.[5][6] |

| Ethanol (EtOH) | Insoluble.[3][4] |

| N-Methyl-2-pyrrolidone (NMP) | No specific quantitative data available, but it is a common solvent for peptide synthesis and is expected to solubilize TBTU. |

Experimental Protocols for Solubility Determination

General Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of TBTU in a given organic solvent at a specified temperature.

Materials:

-

TBTU (high purity)

-

Solvent of interest (e.g., DMF, DMSO, ACN, DCM, NMP), HPLC grade or equivalent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of TBTU to a known volume of the solvent in a sealed vial. The amount of TBTU should be sufficient to ensure that undissolved solid remains after equilibration.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Separation of Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the withdrawn solution through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of TBTU of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve. The method should be specific for TBTU and show a linear response over the expected concentration range.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of TBTU from the calibration curve.

-

Calculate the original concentration of TBTU in the saturated solution, taking into account the dilution factor. This value represents the solubility of TBTU in the solvent at the specified temperature.

-

Data Reporting:

The solubility should be reported in units of mg/mL or mol/L, along with the temperature at which the measurement was performed.

Visualizations: TBTU in Action

The following diagrams, generated using the DOT language, illustrate the mechanism of TBTU in peptide synthesis and the general workflow of solid-phase peptide synthesis (SPPS).

TBTU-Mediated Carboxylic Acid Activation and Amide Bond Formation

General Workflow of Solid-Phase Peptide Synthesis (SPPS) using TBTU

Conclusion

References

- 1. O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. TBTU | 125700-67-6 [chemicalbook.com]

- 3. apexbt.com [apexbt.com]

- 4. saiguotech.com [saiguotech.com]

- 5. TBTU - Enamine [enamine.net]

- 6. TBTU | CAS:125700-67-6 | peptide coupling reagent | High Purity | Manufacturer BioCrick [biocrick.com]

Safeguarding Innovation: A Technical Guide to Handling TBTU Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety precautions and handling protocols for TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) powder, a widely used coupling reagent in peptide synthesis and other organic chemistry applications. While an indispensable tool in modern drug development, TBTU presents a significant hazard profile that necessitates stringent safety measures to protect laboratory personnel. This document outlines the known hazards, recommended exposure controls, and emergency procedures to ensure its safe use in a research and development setting.

Core Safety and Hazard Information

TBTU is a flammable solid that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is also a known sensitizer, with the potential to cause occupational rhinitis and bronchial asthma through repeated exposure.[5] All personnel handling TBTU must be thoroughly trained on its hazards and the proper safety procedures outlined in this guide.

Physicochemical and Hazard Data

| Physical and Chemical Properties | |

| Chemical Formula | C₁₁H₁₆BF₄N₅O |

| Molecular Weight | 321.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Decomposes above 197.8 °C |

| Solubility | Soluble in many organic solvents |

| Stability | Stable under recommended storage conditions.[4] Moisture and light sensitive.[6][7] |

| Hazard Identification and Classification | |

| GHS Pictograms | Flame, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H228: Flammable solid.[1][2][3] H315: Causes skin irritation.[1][2][3][4] H319: Causes serious eye irritation.[1][2][3][4] H335: May cause respiratory irritation.[1][2][3][4] |

| Precautionary Statements (selected) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][6] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P302+P352: IF ON SKIN: Wash with plenty of water.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][3] |

Experimental Protocols: Safe Handling Procedures

The following protocols are essential for the safe handling of TBTU powder in a laboratory setting. These are not exhaustive and should be supplemented by institution-specific standard operating procedures (SOPs).

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Fume Hood: All weighing and handling of TBTU powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Static Control: Take measures to prevent the buildup of electrostatic charge, as TBTU dust can form explosive mixtures with air.[5][6] Use anti-static weigh boats and ground equipment where possible.

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.[5] Always inspect gloves for integrity before use and dispose of them properly after handling TBTU.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][7]

-

Lab Coat: A flame-retardant lab coat should be worn to protect against skin contact and in case of fire.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates should be used.

Weighing and Dispensing Protocol

-

Preparation: Before handling TBTU, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated balance, spatulas, weigh paper or boats, and a labeled receiving container.

-

Container Handling: Allow the TBTU container to reach room temperature before opening to prevent condensation of moisture, as the compound is moisture-sensitive.[6][7]

-

Dispensing: Carefully open the container inside the fume hood. Use a clean, dry spatula to dispense the required amount of powder onto a weigh boat. Avoid creating dust clouds.

-

Closure and Storage: Securely close the TBTU container immediately after dispensing. Store in a cool, dry, well-ventilated area away from heat and ignition sources, as recommended between 2-8 °C.[6][7]

-

Cleanup: Clean any minor spills within the fume hood immediately using a wet paper towel to avoid raising dust. Dispose of all contaminated materials as hazardous waste.

Spill and Emergency Procedures

Minor Spill (in a fume hood):

-

Decontaminate the area with a suitable solvent (e.g., isopropanol) and then wash with soap and water.

-

Collect all cleaning materials in a sealed bag for hazardous waste disposal.

Major Spill (outside a fume hood):

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: If safe to do so, increase ventilation to the area.

-

Isolate: Prevent entry to the affected area.

-

Report: Notify the appropriate safety personnel (e.g., EH&S) immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visualizing Safety Workflows and Concepts

To further clarify the necessary precautions, the following diagrams illustrate the logical flow of handling TBTU and the hierarchy of controls for minimizing exposure.

Caption: Workflow for the safe handling of TBTU powder.

Caption: Hierarchy of controls for TBTU exposure mitigation.

Conclusion

TBTU is a powerful and effective reagent that is critical to many areas of research and development. However, its hazardous properties demand a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines presented in this document, including the consistent use of engineering controls and personal protective equipment, researchers can minimize the risks associated with TBTU and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with this or any hazardous chemical.

References

- 1. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. Permissible exposure limit - Wikipedia [en.wikipedia.org]

- 4. safetypartnersinc.com [safetypartnersinc.com]

- 5. Occupational rhinitis and bronchial asthma due to TBTU and HBTU sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

TBTU vs HBTU what is the difference

An In-depth Technical Guide to TBTU and HBTU Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, yield, and enantiomeric purity. Among the most prevalent and effective reagents are the aminium/uronium salts, particularly O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[1] This guide provides a detailed comparison of TBTU and HBTU, examining their fundamental chemical differences, mechanisms of action, and performance characteristics. It includes a comprehensive summary of quantitative data, detailed experimental protocols for their application in solid-phase peptide synthesis (SPPS), and visual diagrams to elucidate their chemical structures and reaction pathways. While both reagents are highly efficient and exhibit low racemization, subtle differences in their counter-ions can influence solubility and stability, making one potentially more suitable for specific applications.[2]

Introduction: Core Chemical Structure

TBTU and HBTU are closely related aminium salts that function as potent activating agents for carboxylic acids, facilitating the formation of amide bonds.[1][3] Despite their names suggesting a uronium structure, crystallographic and solution studies have confirmed they exist predominantly in the more reactive aminium (or guanidinium) form.[1][3]

The fundamental difference between TBTU and HBTU lies in their counter-ion:

-

TBTU possesses a tetrafluoroborate (BF₄⁻) anion.

-

HBTU possesses a hexafluorophosphate (PF₆⁻) anion.[2]

This seemingly minor structural variance is the primary source of any differences in their physical and chemical properties, such as solubility and stability.[2][4] Both reagents are valued for their high efficiency, rapid reaction kinetics, and strong suppression of racemization, especially when used with additives like 1-hydroxybenzotriazole (HOBt).[1][3][5]

Figure 1. Chemical Structures of TBTU and HBTU.

Mechanism of Action

Both TBTU and HBTU operate via a similar two-step mechanism to facilitate amide bond formation. The process involves the activation of a carboxylic acid followed by nucleophilic attack by an amine.

-

Carboxylic Acid Activation: In the presence of a tertiary base (e.g., N,N-diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the aminium salt (TBTU or HBTU).

-

Active Ester Formation: This attack leads to the formation of a highly reactive O-acylisourea intermediate which rapidly rearranges to a more stable OBt-active ester. This step releases tetramethylurea as a byproduct.

-

Aminolysis: The N-terminal amine of the peptide chain then attacks the carbonyl carbon of the active ester, displacing the 1-hydroxybenzotriazole (HOBt) leaving group and forming the desired peptide bond.

The incorporation of the HOBt moiety is crucial as it creates a highly reactive ester while simultaneously suppressing the racemization of the activated amino acid.[6]

Figure 2. General mechanism of amide bond formation.

Quantitative Data Presentation

While many sources state that TBTU and HBTU have nearly identical chemical properties, subtle differences can be observed.[2] The following tables summarize the available quantitative and qualitative data for these reagents.

Table 1: Physical and Chemical Properties

| Property | TBTU | HBTU | References |

| Full Name | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | [1][3] |

| CAS Number | 125700-67-6 | 94790-37-1 | [7] |

| Molecular Weight | 321.09 g/mol | 379.24 g/mol | [4][8] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [4][8] |

| Counter-ion | Tetrafluoroborate (BF₄⁻) | Hexafluorophosphate (PF₆⁻) | [2] |

Table 2: Performance and Handling Characteristics

| Parameter | TBTU | HBTU | References |

| Coupling Efficiency | High; yields are generally high for standard couplings. | High; considered a cost-effective standard reagent with high efficiency. | [5][9] |

| Reaction Speed | Very fast; coupling cycles can be as short as 6-30 minutes. Can be 5-70 times faster than HBTU in specific cyclization reactions. | Fast; provides high coupling yields with rapid reaction times. | [1][10] |

| Racemization | Low; effectively suppresses racemization, especially with HOBt addition. The choice of base can influence the degree of racemization. | Low; known for its resistance to racemization, making it ideal for preserving chirality. | [9] |

| Solubility (DMF) | 160.55 mg/mL (Highly Soluble) | Highly soluble (exact value varies, but generally >100 mg/mL). | [4][8] |

| Solubility (Water) | 3 mg/mL at 20°C | Byproducts are water-soluble, simplifying purification. | [8][9] |

| Solution Stability | Solutions in DMF are exceptionally stable, suitable for automated synthesizers. | Good stability, with the PF₆⁻ counter-ion thought to improve longevity. Some sources note sensitivity to moisture in DMF solution. | [4][11] |

| Side Reactions | Can cause N-terminal guanidinylation if used in excess relative to the carboxylic acid. | Can cause N-terminal guanidinylation if used in excess. | [1][3][10] |

| Safety | Potential skin and respiratory sensitizer. | A confirmed moderate skin sensitizer (GHS Category 1A) and potentially explosive under thermal analysis. | [7][12] |

Experimental Protocols

The following is a generalized, detailed protocol for a standard coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS) applicable to both TBTU and HBTU.

Materials and Reagents

-

Fmoc-protected amino acid

-

TBTU or HBTU

-

1-Hydroxybenzotriazole (HOBt) (Optional, but recommended for minimizing racemization)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

SPPS Workflow

Figure 3. Standard workflow for an SPPS coupling cycle.

Step-by-Step Methodology

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.

-

Resin Swelling:

-

Place the resin in a suitable reaction vessel.

-

Add DMF (~10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.[13]

-

Drain the solvent.

-

-

Fmoc Deprotection:

-

Amino Acid Activation (Coupling Solution Preparation):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.

-

Add TBTU or HBTU (3-5 equivalents, typically slightly less than the amino acid) and HOBt (3-5 equivalents, if used).[13]

-

Add DIPEA (6-10 equivalents) to the solution. The solution may turn yellow.[13]

-

Allow the mixture to pre-activate for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the prepared activation mixture to the deprotected resin.

-

Agitate the reaction vessel at room temperature. Coupling is typically complete within 30-120 minutes.[15]

-

Reaction progress can be monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines.

-

-

Washing:

-

Once the coupling is complete (a negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition:

-

Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and a terminal Fmoc deprotection, wash the peptide-resin extensively with DMF and DCM, then dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dry resin (~10 mL per gram).[13]

-

Allow the reaction to proceed for 2-3 hours at room temperature.[13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolate the peptide via centrifugation and purify using reverse-phase HPLC.

-

Conclusion

Both TBTU and HBTU are exceptionally effective and reliable coupling reagents for modern peptide synthesis. They offer high coupling efficiency, rapid kinetics, and excellent suppression of racemization, making them workhorse reagents in both academic and industrial laboratories.[5] The primary distinction, the counter-ion, results in minimal practical differences for most standard applications.[2]

-

TBTU and HBTU can often be used interchangeably with nearly identical results in terms of yield and purity.

-

The choice between them may come down to laboratory preference, historical precedent, or cost and availability from suppliers.

-

For challenging couplings, including sterically hindered amino acids or difficult sequences, more reactive reagents like HATU (the aza-HOBt analogue) may be considered, though often at a higher cost.[3][5]

Ultimately, the success of a synthesis depends not just on the choice between TBTU and HBTU, but on the optimization of the entire protocol, including the choice of base, solvent, reaction time, and monitoring techniques. Both reagents represent a pinnacle of efficiency and reliability in the field of peptide chemistry.

References

- 1. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. 7 Powerful Benefits of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HBTU - Wikipedia [en.wikipedia.org]

- 8. TBTU | 125700-67-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. americanpeptidesociety.org [americanpeptidesociety.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. luxembourg-bio.com [luxembourg-bio.com]

The Cornerstone of Amide Bond Formation: A Technical Guide to the Discovery and Development of Uronium Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within peptide synthesis and drug development, the efficient and robust formation of amide bonds is a critical cornerstone. Uronium-type coupling reagents have risen to prominence as indispensable tools for this purpose, prized for their high reactivity, minimal side reactions, and amenability to both solid-phase and solution-phase methodologies. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful reagents.

From Misnomer to Mechanistic Clarity: The Evolution of Uronium Reagents

The journey of uronium coupling reagents began with the introduction of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in 1978. Initially, these reagents were presumed to possess a uronium salt structure, where a positive charge resides on a carbon atom double-bonded to an oxygen. However, subsequent crystallographic and NMR studies revealed a pivotal detail: many of the most common and effective "uronium" reagents, including HBTU and the later-developed HATU, predominantly exist as the more stable aminium or guanidinium isomers. True uronium salts, while more reactive, are generally less stable. This fundamental understanding of their structure is crucial for comprehending their reactivity and potential side reactions.

The development of these reagents has been a continuous pursuit of enhanced efficiency and reduced side reactions. A significant advancement came with the introduction of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) moiety instead of the 1-hydroxybenzotriazole (HOBt) found in HBTU. The nitrogen atom in the pyridine ring of HOAt enhances the reactivity of the active ester intermediate, leading to faster and more efficient couplings with a lower risk of racemization.

Further innovations led to the development of HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which features a 6-chloro-HOBt group, offering a good balance of reactivity and cost-effectiveness. More recently, third-generation reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged. COMU is based on an OxymaPure leaving group, which circumvents the safety concerns associated with the potentially explosive nature of benzotriazole-based reagents. Additionally, COMU often requires only one equivalent of base and its byproducts are water-soluble, simplifying purification.

Historical Development Timeline

Caption: A timeline illustrating the key milestones in the development of uronium and related peptide coupling reagents.

Mechanism of Action: The Activation of Carboxylic Acids

The fundamental role of a uronium-type coupling reagent is to activate a carboxylic acid, transforming the hydroxyl group into a good leaving group to facilitate nucleophilic attack by an amine. The process, which is typically facilitated by a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), can be broken down into two key stages:

-

Activation: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the base, attacks the electrophilic carbon of the aminium/guanidinium salt.

-

Acyl Transfer: This results in the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable and highly reactive activated ester (e.g., an OBt, OAt, or Oxyma ester). This active ester is then readily attacked by the amino group of the second amino acid to form the desired amide bond.

Caption: The general mechanism of amide bond formation mediated by uronium-type coupling reagents.

Comparative Performance of Uronium Reagents

The choice of coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. For routine syntheses, a cost-effective reagent may be sufficient. However, for "difficult" sequences, such as those containing sterically hindered amino acids or sequences prone to aggregation, a more potent reagent is often necessary to achieve a high yield and purity.

Coupling Efficiency

The efficiency of a coupling reagent is typically assessed by the purity of the crude peptide product. The synthesis of the acyl carrier protein (ACP) fragment 65-74 is a widely accepted benchmark for evaluating reagent performance due to its inherent difficulty.

| Coupling Reagent | Purity of Crude Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂) | Percentage of des-Aib Byproduct | Reference |

| COMU | 99.74% | 0.26% | |

| HATU | Higher Purity (fewer deletion products observed) | 17% | |

| HBTU | Lower Purity (more deletion products observed) | 53% | |

| HCTU | High, similar to HATU | Not Reported |

Racemization

Racemization, the loss of stereochemical integrity at the chiral center of the activated amino acid, is a major concern in peptide synthesis. The choice of coupling reagent and additives plays a crucial role in minimizing this side reaction.

| Coupling Reagent | Racemization Level (Model System Dependent) | Key Features for Racemization Suppression | Reference |

| HATU | Low | Formation of the highly reactive OAt-ester minimizes the lifetime of the activated species, reducing the opportunity for racemization. | |

| HBTU | Higher than HATU | The less reactive OBt-ester can have a longer lifetime, increasing the risk of racemization. | |

| HCTU | Reduced rates compared to BOP | The 6-chloro-HOBt moiety enhances reactivity, contributing to lower racemization. | |

| COMU | Low, comparable to HATU | The OxymaPure leaving group is highly effective at suppressing racemization. |

Experimental Protocols

The following are detailed methodologies for the application of common uronium coupling reagents in both solid-phase and solution-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry and a uronium coupling reagent.

Detailed SPPS Protocol with HBTU

This protocol is a general guideline for manual solid-phase peptide synthesis.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.

-

Coupling Reaction:

-

In a separate vial, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution), HBTU (2.0 equivalents), and HOBt (2.0 equivalents, optional, to suppress racemization) in DMF.

-

Add DIPEA (4.0 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature. Monitor the reaction progress using a qualitative method like the Kaiser test.

-

-

Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and scavengers).

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Coupling with COMU

This protocol outlines a general procedure for coupling peptide fragments in solution.

-

Reactant Preparation:

-

Dissolve the N-terminally protected peptide fragment (1 equivalent) and the C-terminally protected peptide fragment (1 equivalent) in a suitable aprotic solvent such as DMF.

-

Add a base, such as DIPEA (2 equivalents), to the reaction mixture. If the amine component is a hydrochloride salt, use 3 equivalents of the base.

-

-

Coupling Reaction:

-

Add COMU (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction can often be monitored by a color change.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., 1N NaHCO₃), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography or recrystallization.

-

Potential Side Reactions and Mitigation Strategies

While highly effective, the use of uronium-type coupling reagents is not without potential pitfalls. The most common side reaction is guanidinylation of the N-terminal amino group of the peptide chain. This occurs when the coupling reagent reacts directly with the free amine, leading to chain termination. This side reaction is more prevalent when there is a slow pre-activation of the carboxylic acid or when an excess of the uronium reagent is used. To mitigate this, it is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent and to allow for a short pre-activation period before adding the mixture to the amine component.

Another significant side reaction is racemization , as previously discussed. The choice of a more reactive coupling reagent like HATU or COMU, along with the use of additives like HOBt or OxymaPure, can significantly suppress this undesired outcome.

Conclusion

Uronium-type coupling reagents have revolutionized the field of peptide synthesis, enabling the routine and efficient construction of complex peptides that are vital for research and drug development. A thorough understanding of their historical development, mechanism of action, and the nuances of their application is essential for any scientist working in this domain. While first- and second-generation reagents like HBTU and HATU remain valuable tools, the advent of third-generation reagents like COMU, with their enhanced safety profiles and simplified work-up procedures, points towards a future of more sustainable and efficient peptide synthesis. The continued development of novel coupling reagents will undoubtedly play a pivotal role in advancing the frontiers of peptide and protein science.

TBTU: A Comprehensive Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TBTU, is a highly efficient and widely used coupling reagent in peptide chemistry. Its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization have established it as a staple in both solid-phase and solution-phase peptide synthesis.[1][2] This technical guide provides an in-depth overview of TBTU, including its chemical properties, detailed experimental protocols for its application, and its role in the synthesis of peptides for research and drug development.

Core Properties of TBTU

A summary of the key quantitative data for TBTU is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 125700-67-6[3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₆BF₄N₅O[1][3][7][8] |

| Molecular Weight | 321.08 g/mol [1][3][6][7][8] |

| Appearance | White to off-white crystalline powder[1] |

| Purity | ≥99.0%[1] |

Mechanism of Action in Peptide Coupling

TBTU facilitates the formation of an amide bond between a carboxylic acid and an amine. The process begins with the activation of the carboxylic acid. In the presence of a base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon atom of TBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide bond, releasing tetramethylurea as a byproduct.[7] The addition of 1-hydroxybenzotriazole (HOBt) is often recommended to further suppress racemization and improve coupling efficiency.[3][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using TBTU

This protocol provides a general guideline for Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Repeat the treatment with fresh piperidine solution.

-

Thoroughly wash the resin with DMF.

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading), TBTU (2-5 equivalents), and HOBt (2-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (4-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

4. Washing:

-

After the coupling is complete, which can be monitored by a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repeat:

-

Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

Applications in Drug Development

TBTU is a critical tool in the synthesis of peptides and peptidomimetics, which are classes of molecules with significant therapeutic potential. The efficiency and reliability of TBTU-mediated coupling reactions are particularly valuable in the construction of complex peptide-based drugs. While TBTU itself is not directly involved in signaling pathways, it enables the synthesis of the peptide ligands and inhibitors that are used to probe and modulate these pathways. For instance, the synthesis of novel peptide-based inhibitors for enzymes implicated in diseases such as cancer or infectious diseases often relies on robust coupling reagents like TBTU.

Conclusion

TBTU remains a cornerstone reagent in the field of peptide synthesis. Its favorable chemical properties, coupled with well-established and versatile protocols, make it an indispensable tool for researchers and scientists in both academic and industrial settings. The ability to efficiently and reliably synthesize complex peptides is fundamental to advancing our understanding of biological processes and to the development of new peptide-based therapeutics. This guide provides the foundational knowledge required for the successful application of TBTU in these critical endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

TBTU: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals

Introduction: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a widely utilized coupling reagent in peptide synthesis and organic chemistry, valued for its efficiency and ability to suppress racemization.[1][2] Proper handling and storage of TBTU are paramount to ensure its reactivity, prevent degradation, and guarantee the reproducibility of synthetic protocols. This technical guide provides an in-depth overview of the stability and recommended storage conditions for TBTU, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Stability and Degradation

Factors Affecting Stability

-

Moisture: TBTU is hygroscopic and moisture-sensitive.[3] Hydrolysis is a primary degradation pathway for uronium salts. In the presence of water, TBTU can hydrolyze, leading to the formation of inactive byproducts and a reduction in its coupling efficiency.

-

Light: The compound is described as light-sensitive.[3] Exposure to light, particularly UV radiation, can potentially lead to the decomposition of the benzotriazole moiety.

-

Temperature: Elevated temperatures can accelerate the degradation of TBTU. Thermal stability studies have shown that TBTU has a significant exothermic decomposition onset at approximately 161°C. While this indicates high thermal stability in the short term, prolonged exposure to moderately elevated temperatures can lead to gradual degradation.

Proposed Decomposition Pathway

While a definitive, experimentally verified decomposition pathway for TBTU is not extensively documented, a plausible pathway can be proposed based on the known chemistry of uronium salts. The primary routes of degradation are likely hydrolysis and thermal decomposition.

In the presence of water, the uronium salt can be hydrolyzed to tetramethylurea and 1-hydroxybenzotriazole (HOBt). Thermally, at elevated temperatures, TBTU can undergo exothermic decomposition, potentially leading to the formation of various gaseous byproducts.

Caption: Proposed decomposition pathways for TBTU.

Recommended Storage and Handling

To ensure the long-term stability and efficacy of TBTU, the following storage and handling conditions are recommended based on information from multiple suppliers.

Storage Conditions

The following table summarizes the recommended storage conditions for TBTU.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 15-25°C | To minimize thermal degradation. The optimal temperature may vary by supplier; always consult the product's documentation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent exposure to moisture and atmospheric oxygen. |

| Light | Protect from light; store in an opaque container | To prevent photolytic decomposition. |

| Moisture | Store in a dry, well-ventilated place; keep container tightly closed | To prevent hydrolysis due to its hygroscopic nature. |

| Container | Original, tightly sealed container | To maintain a protective atmosphere and prevent contamination. |

Handling Precautions

-

Handle TBTU in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames as it is a flammable solid.[4]

-

Take precautionary measures against static discharge.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the purity and degradation of TBTU over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following is a hypothetical experimental protocol for a forced degradation study and the development of a stability-indicating HPLC method.

Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products, which helps in developing a stability-indicating analytical method.

3.1.1. Materials

-

TBTU

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Photostability chamber

-

Oven

3.1.2. Protocol

-

Acid Hydrolysis: Dissolve a known amount of TBTU in a solution of 0.1 N HCl in ACN/water. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize a sample with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Dissolve TBTU in a solution of 0.1 N NaOH in ACN/water. Keep at room temperature for a specified time. Neutralize a sample with 0.1 N HCl before analysis.

-

Oxidative Degradation: Dissolve TBTU in a solution of 3% H₂O₂ in ACN/water. Keep at room temperature for a specified time.

-

Thermal Degradation: Store solid TBTU in an oven at a controlled temperature (e.g., 80°C) for a specified duration. Also, heat a solution of TBTU in ACN.

-

Photolytic Degradation: Expose solid TBTU and a solution of TBTU to light in a photostability chamber according to ICH Q1B guidelines.

Stability-Indicating HPLC Method

A reversed-phase HPLC method can be developed and validated to separate TBTU from its potential degradation products.

3.2.1. Suggested HPLC Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

3.2.2. Method Validation The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Workflow for Storage, Handling, and Stability Testing

The following diagram illustrates a comprehensive workflow for managing TBTU from receipt to use, incorporating stability assessment.

Caption: Recommended workflow for TBTU management.

Conclusion

While TBTU is a robust and highly effective coupling reagent, its stability is contingent upon strict adherence to proper storage and handling protocols. Protecting it from moisture, light, and heat is essential for maintaining its chemical integrity and ensuring reliable performance in sensitive applications such as peptide synthesis and drug development. The implementation of a validated stability-indicating HPLC method is recommended for quality control and to establish an appropriate shelf-life under specific laboratory conditions. Further published studies on the long-term stability and degradation pathways of TBTU would be beneficial to the scientific community.

References

The Dual Identity of TBTU: A Technical Guide to its Guanidinium and Urononium Structures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is a cornerstone coupling reagent in modern peptide synthesis and organic chemistry. Its efficacy is intrinsically linked to its chemical structure, a topic that has been subject to clarification over the years. Initially presumed to possess a uronium salt structure, extensive spectroscopic and crystallographic studies have revealed that the commercially available and more stable form of TBTU is, in fact, an N-oxide guanidinium salt.[1][2] This in-depth technical guide delineates the structural nuances between the guanidinium and the more reactive, transient uronium isomer of TBTU. It provides a comprehensive overview of the analytical techniques used to differentiate these forms, detailed experimental protocols, and the implications of their structural differences on reaction mechanisms and efficiency.

The Guanidinium vs. Urononium Isomerism